(6-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone
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Overview
Description
(6-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone is an organic compound with the molecular formula C13H15BrFNO. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a piperidine moiety through a methanone linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign organoboron reagents and recyclable palladium catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with nucleophiles replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, (6-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its piperidine moiety is of particular interest due to its presence in many biologically active compounds .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the piperidine ring is significant as it is a common pharmacophore in many drugs .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-containing compound with anticancer properties.
Matrine: A piperidine alkaloid with antiproliferative effects.
Uniqueness
(6-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with specific properties .
Properties
Molecular Formula |
C13H15BrFNO |
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Molecular Weight |
300.17 g/mol |
IUPAC Name |
(6-bromo-2-fluoro-3-methylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H15BrFNO/c1-9-5-6-10(14)11(12(9)15)13(17)16-7-3-2-4-8-16/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
PNBUPKOAKLZLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)N2CCCCC2)F |
Origin of Product |
United States |
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